molecular formula C17H13F2N3O2S2 B2893711 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide CAS No. 893970-54-2

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide

Cat. No. B2893711
CAS RN: 893970-54-2
M. Wt: 393.43
InChI Key: KRZHSKXBZQHVDR-UHFFFAOYSA-N
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Description

The compound “N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide” belongs to the class of imidazothiazoles . Imidazothiazoles are heterocyclic compounds containing an imidazole ring fused to a thiazole ring. These compounds have been found to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .


Synthesis Analysis

The synthesis of imidazothiazoles is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Chemical Reactions Analysis

The chemical reactions involving imidazothiazoles are diverse and depend on the substituents present on the ring. For instance, 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones reacted with N-alkylazomethine ylides by [2+3] cycloaddition mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, the IR spectrum of a related compound showed peaks at 1640 cm-1 (C=C) and 1708 cm-1 (C=O) .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Rhodium-Catalyzed Direct Bis-cyanation : An efficient Cp*Rh(III)-catalyzed selective bis-cyanation of arylimidazo[1,2-α]pyridines with N-cyano-N-phenyl-p-methylbenzenesulfonamide via N-directed ortho double C-H activation has been developed. This method exhibits unique characteristics such as high bis-cyanation selectivity, operational convenience, and gram-scale production, offering a new pathway for the synthesis of cyanated imidazopyridines in high yields (Zhu et al., 2017).

Anticancer and Antimicrobial Research

  • Anticancer and Anti-HCV Agents : A series of novel celecoxib derivatives, including sulfonamide compounds, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These investigations revealed that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Some compounds displayed modest inhibition of HCV NS5B RdRp activity, indicating potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Biochemical Evaluation and DNA Binding

  • Kynurenine 3-Hydroxylase Inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in the kynurenine pathway. The biochemical characterization of these compounds shows significant inhibition in vitro, and their effects on rat and gerbil models further support their potential for detailed investigation into the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Environmental and Biological Sciences

  • Detection Techniques for Thiophenols : A new design of reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols through intramolecular charge transfer pathways has been developed. This design not only affords finely tunable spectroscopic properties but also provides the chance to regulate the selectivity and sensitivity of the probe due to the formation of a new type of potentially reversible sulfonamide bond. The developed probe displayed high off/on signal ratios, good selectivity, and sensitivity, demonstrating its application prospect for thiophenols sensing in environmental and biological sciences (Wang et al., 2012).

Mechanism of Action

The mechanism of action of imidazothiazoles depends on their specific structure and the target they interact with. Some imidazothiazoles have been found to exhibit antiparasitic, antioxidant, anticonvulsant, and antimicrobial properties .

Future Directions

The future research directions for imidazothiazoles could involve exploring their potential applications in medicine, particularly as anticancer and antiviral agents . Additionally, the synthesis of new imidazothiazole derivatives and the study of their properties could be a promising area of research .

properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S2/c18-12-4-5-14(19)16(9-12)26(23,24)21-13-3-1-2-11(8-13)15-10-22-6-7-25-17(22)20-15/h1-5,8-10,21H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZHSKXBZQHVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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